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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128

This document provides a comprehensive analysis of the available toxicological and
ecotoxicological data for 5-Fluoro-2-methylpyridine (CAS No: 2369-19-9). The information is
intended for researchers, scientists, and professionals in drug development and chemical
safety assessment. The data is presented through structured tables, detailed experimental
methodologies, and visual diagrams to facilitate understanding and application.

Toxicological Data

The toxicological profile of 5-Fluoro-2-methylpyridine has been evaluated through various
studies to determine its potential hazard to human health. The primary endpoints investigated
include acute toxicity, skin and eye irritation, and mutagenicity.

Acute toxicity studies are conducted to assess the adverse effects occurring shortly after the
administration of a single dose of a substance. For 5-Fluoro-2-methylpyridine, data is
available for oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of 5-Fluoro-2-methylpyridine
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Test Type Species Route Value Reference
ECHA REACH
>300 - 2000 . .
LD50 Rat Oral Registration
mglkg bw .
Dossier
ECHA REACH
LD50 Rat Dermal >2000 mg/kg bw  Registration
Dossier

| LC50 | Rat | Inhalation | >5.1 mg/L (4h) | ECHA REACH Registration Dossier |

Evaluations of skin and eye irritation potential are critical for assessing handling risks. Studies
on rabbits indicate that 5-Fluoro-2-methylpyridine is a notable irritant.

Table 2: Irritation Potential of 5-Fluoro-2-methylpyridine

Test Type Species Result Reference
. . ECHA REACH
Skin . Causes severe skin ] )
o . Rabbit Registration
Irritation/Corrosion burns .
Dossier

| Eye Irritation | Rabbit | Causes serious eye damage | ECHA REACH Registration Dossier |

Genetic toxicology studies investigate the potential of a substance to cause genetic mutations.
In vitro tests on 5-Fluoro-2-methylpyridine have been conducted to assess its mutagenic
potential.

Table 3: Mutagenicity Data for 5-Fluoro-2-methylpyridine

Test Type System Result Reference
ECHA REACH

Ames Test (OECD . . . . .

a71) S. typhimurium Negative Registration
Dossier
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| In vitro Mammalian Cell Gene Mutation Test (OECD 476) | Mouse lymphoma L5178Y cells |
Negative | ECHA REACH Registration Dossier |

Experimental Protocols

The data presented above were generated following standardized and internationally
recognized guidelines, primarily those established by the Organisation for Economic Co-
operation and Development (OECD).

The acute oral toxicity was determined using the Acute Toxic Class Method (OECD 423).

¢ Principle: This method involves a stepwise procedure with the use of a limited number of
animals per step. The substance is administered orally to a group of animals at one of the
defined dose levels. The absence or presence of compound-related mortality of the animals
dosed at one step will determine the next step.

o Test Animals: The study utilized female Wistar rats, which were nulliparous and non-
pregnant. Animals were approximately 8-12 weeks old and weighed within £20% of the
mean weight.

o Administration: The test substance was administered as a single dose by gavage using a
suitable stomach tube.

o Observations: Animals were observed for mortality, clinical signs, and body weight changes
for at least 14 days post-dosing. A full necropsy was performed on all animals at the end of
the observation period.

o Dosage: Based on the results, the LD50 was determined to be within the range of >300 to
2000 mg/kg body weight.
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Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).
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The bacterial reverse mutation test (Ames test) was used to assess the mutagenic potential of
5-Fluoro-2-methylpyridine.

e Principle: This test uses amino-acid requiring strains of Salmonella typhimurium to detect
point mutations, which involve substitution, addition, or deletion of one or a few DNA base
pairs. The principle is that the test substance's mutagenic potential is detected by observing
the reversion of the bacteria from an inability to synthesize a specific amino acid to the ability
to do so.

e Test System: Various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) were
used to detect different types of mutations.

o Metabolic Activation: The assay was performed both in the presence and absence of an
exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites that
may be mutagenic.

e Procedure: Bacteria, the test substance at various concentrations, and (if required) the S9
mix were combined in a test tube. This mixture was then plated on a minimal agar medium.

o Endpoint: After incubation for 48-72 hours, the number of revertant colonies (his+) on each
plate was counted. A substance is considered mutagenic if it causes a dose-dependent and
reproducible increase in the number of revertant colonies.

o Result: 5-Fluoro-2-methylpyridine was found to be non-mutagenic in this test system.

Ecotoxicological Data

Ecotoxicity data is essential for understanding the potential environmental impact of a
chemical. For 5-Fluoro-2-methylpyridine, the primary focus has been on its effects on aquatic
organisms.

Table 4: Aquatic Ecotoxicity of 5-Fluoro-2-methylpyridine
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. Exposure
Test Type Species . Value Reference
Duration
o Daphnia ECHA REACH
Acute Toxicity . .
magna (Water 48 hours >100 mg/L Registration
(EC50) .
Flea) Dossier
o Pseudokirchnerie ECHA REACH
Growth Inhibition ) ) )
lla subcapitata 72 hours >100 mg/L Registration
(EC50) _
(Algae) Dossier

| Acute Toxicity (LC50) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | >100 mg/L | ECHA
REACH Registration Dossier |

This test assesses the effects of a substance on the growth of freshwater microalgae.

e Principle: Exponentially growing cultures of a selected green alga (Pseudokirchneriella
subcapitata) are exposed to various concentrations of the test substance over several
generations under defined conditions. The inhibition of growth is determined by comparing
the biomass in the test cultures to the biomass of control cultures.

o Procedure: A number of replicate algal cultures are established and incubated with a range
of concentrations of the test substance. The cultures are illuminated and kept at a constant
temperature (21-24°C).

o Endpoint: The primary endpoint is the inhibition of growth, expressed as the logarithmic
increase in biomass (average specific growth rate) over a 72-hour period. The concentration
that causes a 50% reduction in growth (EC50) is calculated.

e Result: The 72-hour EC50 for 5-Fluoro-2-methylpyridine was determined to be greater
than 100 mg/L, indicating low toxicity to algae under the test conditions.
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Caption: General Workflow for an Algal Growth Inhibition Test (OECD 201).
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Conclusion

Based on the available data, 5-Fluoro-2-methylpyridine is classified as having moderate
acute oral toxicity in rats. It is corrosive to skin and eyes, necessitating stringent handling
procedures. The substance did not show mutagenic potential in in vitro bacterial and
mammalian cell gene mutation assays. In terms of ecotoxicity, it demonstrates low toxicity to
key aquatic organisms (fish, daphnia, and algae), with effect concentrations being above 100
mg/L. This suggests a limited short-term risk to the aquatic environment from this chemical.

 To cite this document: BenchChem. [5-Fluoro-2-methylpyridine: A Technical Overview of
Toxicological and Ecotoxicological Data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303128#5-fluoro-2-methylpyridine-toxicology-and-
ecotoxicity-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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